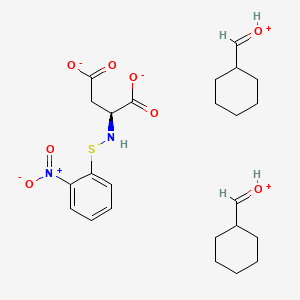
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl is a complex organic compound with the molecular formula C24H32N2O8S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl typically involves the reaction of L-aspartic acid with N-O-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of amino groups and as a precursor for other complex molecules.
Biology: In biological studies, it serves as a tool for modifying proteins and peptides.
Medicine: This compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the nitrophenylsulfenyl group, which acts as an electrophilic center. The compound interacts with various molecular targets, including proteins and enzymes, leading to modifications that can alter their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-O-Nitrophenylsulfenyl-L-alanine: Similar in structure but with alanine instead of aspartic acid.
N-O-Nitrophenylsulfenyl-L-glutamic acid: Contains glutamic acid, offering different reactivity and applications.
N-O-Nitrophenylsulfenyl-L-cysteine: Features cysteine, known for its thiol group and distinct chemical behavior.
Uniqueness
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl stands out due to its specific combination of the nitrophenylsulfenyl group with L-aspartic acid, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise modifications and stable derivatives.
Properties
Molecular Formula |
C24H34N2O8S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
cyclohexylmethylideneoxidanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]butanedioate |
InChI |
InChI=1S/C10H10N2O6S.2C7H12O/c13-9(14)5-6(10(15)16)11-19-8-4-2-1-3-7(8)12(17)18;2*8-6-7-4-2-1-3-5-7/h1-4,6,11H,5H2,(H,13,14)(H,15,16);2*6-7H,1-5H2/t6-;;/m0../s1 |
InChI Key |
JEKSUTQKMNXXBD-ILKKLZGPSA-N |
Isomeric SMILES |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















